molecular formula C19H11Br2N B2481283 6,8-Dibromo-2-(2-naphthyl)quinoline CAS No. 860789-79-3

6,8-Dibromo-2-(2-naphthyl)quinoline

Cat. No.: B2481283
CAS No.: 860789-79-3
M. Wt: 413.112
InChI Key: DLUHKXSSVQJHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-(2-naphthyl)quinoline is a chemical compound with the molecular formula C19H11Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes two bromine atoms and a naphthyl group attached to the quinoline core. It has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(2-naphthyl)quinoline typically involves multiple steps. One common method includes the bromination of 2-(2-naphthyl)quinoline. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The process may involve heating and the use of solvents to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(2-naphthyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific

Properties

IUPAC Name

6,8-dibromo-2-naphthalen-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Br2N/c20-16-10-15-7-8-18(22-19(15)17(21)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUHKXSSVQJHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.